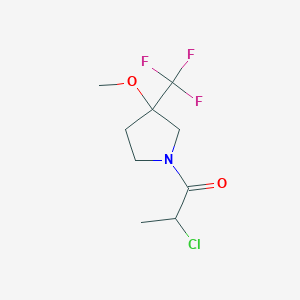

2-Chloro-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one

CAS No.: 2092798-18-8

Cat. No.: VC3146514

Molecular Formula: C9H13ClF3NO2

Molecular Weight: 259.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2092798-18-8 |

|---|---|

| Molecular Formula | C9H13ClF3NO2 |

| Molecular Weight | 259.65 g/mol |

| IUPAC Name | 2-chloro-1-[3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one |

| Standard InChI | InChI=1S/C9H13ClF3NO2/c1-6(10)7(15)14-4-3-8(5-14,16-2)9(11,12)13/h6H,3-5H2,1-2H3 |

| Standard InChI Key | UGRLLQUBSOEQSF-UHFFFAOYSA-N |

| SMILES | CC(C(=O)N1CCC(C1)(C(F)(F)F)OC)Cl |

| Canonical SMILES | CC(C(=O)N1CCC(C1)(C(F)(F)F)OC)Cl |

Introduction

Chemical Structure and Fundamental Properties

Structural Characteristics

2-Chloro-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one is characterized by a pyrrolidine ring with two key substituents at the 3-position: a methoxy group and a trifluoromethyl group. The nitrogen of the pyrrolidine ring is connected to a 2-chloro-propan-1-one moiety. This structural arrangement creates a molecule with multiple functional groups that contribute to its chemical behavior and potential applications.

Physical and Chemical Properties

The physical and chemical properties of 2-Chloro-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one can be estimated based on its structural features and comparison with similar compounds:

| Property | Value | Basis for Determination |

|---|---|---|

| Molecular Formula | C9H13ClF3NO2 | Structural analysis |

| Molecular Weight | 259.65 g/mol | Calculated from atomic weights |

| Physical State | Solid at room temperature | Based on similar pyrrolidine derivatives |

| LogP | ~1.2-1.5 | Estimated from structural components |

| Solubility | Soluble in organic solvents; limited water solubility | Based on functional groups |

| Melting Point | Likely between 80-120°C | Estimated from similar structures |

The trifluoromethyl group significantly influences the compound's properties by enhancing lipophilicity and metabolic stability, while the methoxy group contributes to its electronic properties and potential hydrogen bonding interactions .

Synthetic Methodology

Key Reaction Parameters

The success of the synthesis would depend on carefully controlled reaction parameters:

| Parameter | Optimal Conditions | Impact on Synthesis |

|---|---|---|

| Temperature | 0-20°C for methoxylation; room temperature for acylation | Controls selectivity and minimizes side reactions |

| Solvent | Methanol for methoxylation; dichloromethane or THF for acylation | Influences solubility and reaction kinetics |

| Reaction Time | 16-18 hours | Ensures complete conversion |

| Base | Sodium methoxide (for methoxylation); triethylamine (for acylation) | Captures released HCl and catalyzes the reaction |

The purification would likely involve column chromatography using silica gel with ethyl acetate in hexanes as the eluent, similar to methods reported for related compounds .

Chemical Reactivity Profile

Functional Group Reactivity

The compound contains several reactive centers that determine its chemical behavior:

-

The chlorine at the 2-position of the propan-1-one moiety is susceptible to nucleophilic substitution

-

The carbonyl group can undergo various transformations including reduction and nucleophilic addition

-

The methoxy group could be cleaved under acidic conditions

-

The trifluoromethyl group provides metabolic stability but influences the electronic properties of nearby groups

Predicted Reaction Pathways

Based on its structure, the following reactions can be anticipated:

| Reaction Type | Reagents | Expected Products | Reaction Conditions |

|---|---|---|---|

| Nucleophilic Substitution | Amines, thiols, alkoxides | Amino, thio, or alkoxy derivatives | Room temperature to reflux, polar solvents |

| Reduction | NaBH4, LiAlH4 | Alcohol derivatives | 0°C to room temperature, THF or methanol |

| Hydrolysis | Aqueous acid or base | Carboxylic acid derivatives | Reflux conditions |

| Elimination | Strong bases | Unsaturated derivatives | Elevated temperatures |

The reactivity patterns would be similar to those observed in other trifluoromethyl-containing compounds, where the electron-withdrawing nature of the CF3 group enhances the electrophilicity of adjacent centers .

Structural Analogs and Comparative Analysis

Related Compounds

2-Chloro-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one belongs to a family of structurally related compounds that share key features:

| Compound | Structural Relationship | Key Differences |

|---|---|---|

| 2-Chloro-1-[3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one | Homolog | Contains an additional CH2 group in the acyl chain |

| 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine | Contains similar functional groups | Pyridine core instead of pyrrolidine; different arrangement of substituents |

| Synthetic cathinones | Functional similarity | Different core structure; similar substitution patterns in some cases |

The structural similarities with these compounds suggest potential parallels in reactivity and applications .

Structure-Property Relationships

Comparing the target compound with its structural analogs reveals important structure-property relationships:

| Property | Target Compound | Butan-1-one Analog | Effect of Structural Difference |

|---|---|---|---|

| Molecular Weight | 259.65 g/mol | 273.68 g/mol | The butan-1-one analog has a slightly higher molecular weight due to the additional CH2 group |

| Lipophilicity | Moderate | Higher | The additional CH2 group in the butan-1-one analog increases lipophilicity |

| Steric Hindrance | Moderate | Greater | The larger acyl chain in the butan-1-one analog creates more steric bulk |

| Metabolic Stability | High | High | Both compounds likely exhibit high metabolic stability due to the trifluoromethyl group |

These differences, though subtle, could significantly impact the compounds' biological activities and applications in medicinal chemistry.

Analytical Characterization

Spectroscopic Identification

The following spectroscopic techniques would be valuable for characterizing 2-Chloro-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR would show characteristic signals for the pyrrolidine ring protons (δ 1.8-3.5 ppm), methoxy protons (δ 3.2-3.4 ppm), and the propan-1-one moiety (δ 1.2-4.5 ppm)

-

13C NMR would feature signals for the carbonyl carbon (δ 168-172 ppm), the carbon bearing the chlorine (δ 50-55 ppm), and the quaternary carbon bearing the trifluoromethyl group (δ 120-125 ppm)

-

19F NMR would show a characteristic signal for the trifluoromethyl group (δ -60 to -70 ppm)

-

-

Mass Spectrometry:

-

The molecular ion peak would appear at m/z 259/261 (with chlorine isotope pattern)

-

Characteristic fragmentation patterns would include loss of the chlorine atom, the methoxy group, and the trifluoromethyl group

-

Chromatographic Methods

For purification and analysis, the following chromatographic techniques would be applicable:

| Technique | Conditions | Application |

|---|---|---|

| HPLC | C18 column, acetonitrile/water gradient | Purity analysis, preparative separation |

| GC-MS | DB-5 column, temperature program from 50-280°C | Identification, quantification |

| TLC | Silica gel, ethyl acetate/hexanes (1:4) | Reaction monitoring, preliminary purity assessment |

These analytical methods would provide comprehensive characterization of the compound's identity, purity, and structural features.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume